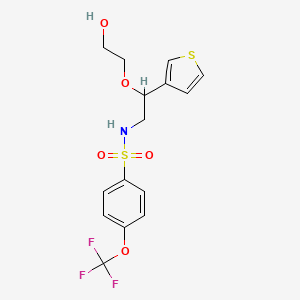

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO5S2/c16-15(17,18)24-12-1-3-13(4-2-12)26(21,22)19-9-14(23-7-6-20)11-5-8-25-10-11/h1-5,8,10,14,19-20H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTZVECSHLPDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC(C2=CSC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene derivatives have been known to interact with a wide range of biological targets, contributing to their diverse therapeutic applications.

Mode of Action

It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes.

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C22H25F3N3O4S

- Molecular Weight : 459.58 g/mol

The compound features a sulfonamide group, which is known for its broad spectrum of biological activities, particularly in antimicrobial and antiviral applications.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for nucleic acid production.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 µM | |

| Escherichia coli | 3.90 µg/mL | |

| Pseudomonas aeruginosa | 31.108 - 62.216 µg/mL |

Antiviral Activity

The compound's structural features suggest potential antiviral activity, particularly against RNA viruses. Research on related compounds indicates that modifications at specific positions can enhance inhibitory effects on viral replication mechanisms.

- Case Study : A series of N-heterocycles were evaluated for their antiviral properties, showing promising results with EC50 values ranging from 130.24 to 263.31 µM against viral strains in cell cultures .

Anti-inflammatory Effects

Sulfonamide derivatives have also been linked to anti-inflammatory activities. The presence of a hydroxyl group in the compound may enhance its ability to modulate inflammatory pathways.

- Research Findings : Compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Sulfonamides typically inhibit dihydropteroate synthase, crucial in bacterial folate synthesis.

- Modulation of Immune Response : The compound may influence cytokine production, thereby affecting the inflammatory response.

- Direct Viral Inhibition : Structural analogs have shown the ability to interfere with viral replication processes.

Scientific Research Applications

Medicinal Chemistry

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has shown promise in drug development for various conditions:

- Antimicrobial Activity : Research indicates that sulfonamide derivatives can exhibit antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Related compounds have demonstrated antifungal efficacy against pathogens like Candida albicans, with MIC values indicating strong potential for therapeutic use .

Enzyme Inhibition Studies

Sulfonamides are known for their ability to inhibit specific enzymes, making them valuable in treating diseases such as diabetes and Alzheimer's disease:

- α-Glucosidase Inhibition : Compounds similar to this compound have been studied for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood sugar levels in Type 2 Diabetes Mellitus (T2DM) .

- Acetylcholinesterase Inhibition : The compound's potential as an acetylcholinesterase inhibitor suggests applications in treating neurodegenerative diseases like Alzheimer's, where the modulation of cholinergic activity is beneficial .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties, particularly against lung cancer cell lines. Similar sulfonamide structures have been noted for their ability to inhibit cell proliferation significantly, indicating a potential pathway for cancer therapy .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Showed effective inhibition against multiple bacterial strains with MIC values ranging from 6.12 μM to 25 μM. |

| Study B | Enzyme Inhibition | Demonstrated significant α-glucosidase inhibition, suggesting potential for T2DM treatment. |

| Study C | Antitumor Activity | Reported significant reduction in cell viability in lung cancer cell lines. |

Q & A

Q. What synthetic strategies are employed to construct the benzenesulfonamide core in this compound?

The benzenesulfonamide core is typically synthesized via nucleophilic substitution. For example, 4-(trifluoromethoxy)benzenesulfonyl chloride reacts with a primary or secondary amine under basic conditions (e.g., NaH in THF) to form the sulfonamide bond. Protecting groups, such as benzyl ethers, may be used to shield reactive hydroxyl groups in the hydroxyethoxy chain during synthesis to prevent undesired side reactions .

Q. Which analytical techniques confirm the structural integrity of this compound?

- NMR spectroscopy (¹H/¹³C, 2D-COSY) verifies the sulfonamide linkage, thiophene substitution pattern, and hydroxyethoxy chain conformation.

- High-resolution mass spectrometry (HRMS) confirms molecular weight.

- X-ray crystallography resolves absolute stereochemistry, as demonstrated in analogous sulfonamide derivatives .

- HPLC (≥95% purity) ensures compound homogeneity for biological testing .

Q. How is the thiophene-3-yl moiety incorporated into the structure?

The thiophene ring is introduced via alkylation or Michael addition. For instance, a thiophene-containing ethylamine intermediate can react with a sulfonyl chloride derivative. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize ring-opening side reactions .

Advanced Research Questions

Q. How can the hydroxyethoxy chain’s regioselectivity be optimized during synthesis?

Regioselectivity is controlled by using orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) and selective deprotection strategies. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems improves reaction efficiency for ether bond formation . Kinetic monitoring via LC-MS or TLC ensures intermediate stability .

Q. What strategies address contradictions between computational predictions and experimental biological activity data?

- Re-evaluate assay conditions : Adjust buffer pH, ionic strength, or cell viability parameters (e.g., ATP levels in cell-based assays).

- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm target binding if enzyme inhibition assays yield ambiguous results.

- Meta-analysis of structural analogs : Compare with sulfonamides bearing trifluoromethoxy or thiophene groups to identify SAR trends .

Q. How does the trifluoromethoxy group influence metabolic stability in preclinical studies?

The trifluoromethoxy group enhances metabolic stability by resisting oxidative degradation (via cytochrome P450 enzymes) due to the electron-withdrawing effects of fluorine. This is validated by in vitro microsomal assays (e.g., rat liver microsomes) and LC-MS/MS metabolite profiling . Comparative studies with non-fluorinated analogs show extended half-lives .

Q. What crystallographic challenges arise in resolving this compound’s 3D structure?

- Disorder in the hydroxyethoxy chain : Mitigated by slow crystallization in low-polarity solvents (e.g., hexane/ethyl acetate).

- Weak diffraction due to flexible substituents : Use synchrotron radiation for high-resolution data collection.

- Validation via Hirshfeld surface analysis : Confirms intermolecular interactions (e.g., hydrogen bonding between sulfonamide and hydroxyl groups) .

Methodological Considerations

Q. How is the compound’s purity validated for in vivo studies?

- HPLC-DAD/ELSD : Quantifies impurities (e.g., residual solvents, unreacted sulfonyl chloride).

- Elemental analysis : Confirms C/H/N/S/F content within ±0.4% of theoretical values.

- Thermogravimetric analysis (TGA) : Detects hygroscopicity or solvent residues .

Q. What computational tools predict this compound’s solubility and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.